molecular formula C7H6FN3O B1326382 6-Amino-4-fluoro-1H-indazol-3-ol CAS No. 885520-09-2

6-Amino-4-fluoro-1H-indazol-3-ol

Cat. No.: B1326382
CAS No.: 885520-09-2
M. Wt: 167.14 g/mol
InChI Key: ONPNYWYDYDFKIN-UHFFFAOYSA-N
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Description

Exploration of 1H- and 2H-Indazole Tautomeric Equilibria

The unsubstituted indazole molecule can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole. nih.govchemicalbook.com The 1H- and 2H-tautomers are the most common and exist in all phases. nih.gov The 1H-indazole tautomer, which has a benzenoid character, is generally the more stable and predominant form. nih.govresearchgate.net In contrast, the 2H-indazole tautomer possesses an ortho-quinoid character. nih.gov

Theoretical and experimental studies have consistently shown that the 1H-tautomer is energetically favored over the 2H-tautomer. chemicalbook.com For instance, the free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com Calculations at the MP2/6-31G** level of theory predict an energy difference of 3.6 kcal/mol. rsc.org This inherent stability of the 1H-form is a crucial factor in the chemistry of indazoles. However, it is important to note that in some substituted indazoles, the 2H-tautomer can be more stable than the 1H-form. mdpi.com The tautomeric equilibrium can also be influenced by the solvent, with more polar solvents potentially favoring the tautomer with the higher dipole moment. researchgate.net

The table below summarizes the key characteristics of the 1H- and 2H-indazole tautomers.

Feature1H-Indazole2H-Indazole
Structure BenzenoidOrtho-quinoid
Stability More stable, predominant form. nih.govresearchgate.netLess stable. chemicalbook.com
Basicity Weaker base.Stronger base. chemicalbook.com

Specific Considerations for 6-Amino-4-fluoro-1H-indazol-3-ol Tautomerism

The tautomerism of this compound is more complex than that of the parent indazole due to the presence of the hydroxyl group at the 3-position. This allows for an additional form of tautomerism, namely keto-enol tautomerism, in addition to the annular tautomerism of the indazole ring.

The "1H-indazol-3-ol" nomenclature suggests the enol form. However, this compound can also exist in its keto form, which would be named 6-amino-4-fluoro-1,2-dihydroindazol-3-one. uni.lubldpharm.com The equilibrium between these two forms is a critical aspect of the compound's chemistry.

The presence of the amino and fluoro substituents on the benzene (B151609) ring can also influence the tautomeric equilibrium. These groups, through their electronic effects (mesomeric and inductive), can alter the electron density distribution in the ring system, thereby affecting the relative stabilities of the different tautomers. For instance, the electron-donating amino group and the electron-withdrawing fluoro group will have opposing effects that could subtly shift the equilibrium.

Furthermore, the solvent environment is expected to play a significant role in the tautomeric preference of this compound. nih.gov In aqueous solutions, for example, the enol form may be stabilized through hydrogen bonding interactions. nih.gov

A comprehensive understanding of the tautomeric behavior of this compound would require detailed experimental and computational studies. Techniques such as NMR spectroscopy and theoretical calculations would be invaluable in determining the predominant tautomeric form in different environments and quantifying the energetic differences between the possible isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPNYWYDYDFKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646214
Record name 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-09-2
Record name 6-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of 6 Amino 4 Fluoro 1h Indazol 3 Ol

Intrinsic Reactivity of the Indazole Heterocyclic System

Electrophilic Aromatic Substitution on the Indazole Ring

Indazoles are known to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the existing substituents on the ring. wikipedia.org For 6-Amino-4-fluoro-1H-indazol-3-ol, the powerful electron-donating amino group at the C-6 position, and to a lesser extent the 3-ol group, are expected to activate the benzene (B151609) portion of the indazole ring towards electrophilic attack. Conversely, the fluorine atom at C-4 is a deactivating group due to its inductive electron-withdrawing effect.

The directing effects of these substituents are crucial in determining the regioselectivity of electrophilic substitution. The amino group is a strong ortho-, para-director, while the fluorine atom is also an ortho-, para-director. wikipedia.org The hydroxyl group at C-3 primarily influences the pyrazole (B372694) ring. Therefore, electrophilic attack is most likely to occur at the positions most activated by the amino group and not significantly deactivated by the fluorine atom. The potential sites for electrophilic attack are the C-5 and C-7 positions. Steric hindrance from the adjacent fluorine and amino groups might influence the relative rates of substitution at these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂/FeBr₃5-Bromo-6-amino-4-fluoro-1H-indazol-3-ol and/or 7-Bromo-6-amino-4-fluoro-1H-indazol-3-olThe amino group strongly activates the C-5 and C-7 positions. The fluorine atom deactivates the ring but directs ortho and para.
HNO₃/H₂SO₄5-Nitro-6-amino-4-fluoro-1H-indazol-3-ol and/or 7-Nitro-6-amino-4-fluoro-1H-indazol-3-olSimilar to bromination, nitration is expected to occur at the positions most activated by the amino group.
SO₃/H₂SO₄6-Amino-4-fluoro-3-hydroxy-1H-indazole-5-sulfonic acid and/or 6-Amino-4-fluoro-3-hydroxy-1H-indazole-7-sulfonic acidSulfonation will also be directed by the activating amino group.

Nucleophilic Substitution Reactions of the Indazole Core

Nucleophilic substitution on the indazole ring itself is generally difficult due to the electron-rich nature of the aromatic system. However, such reactions can occur under specific conditions, particularly if a good leaving group is present or if the ring is activated by strong electron-withdrawing groups. In the case of this compound, the presence of the electron-donating amino group makes direct nucleophilic attack on the carbon atoms of the indazole ring highly unfavorable.

However, derivatization at the nitrogen atoms of the pyrazole ring is a common feature of indazole chemistry. nih.gov Alkylation, acylation, and other substitutions can occur at the N-1 and N-2 positions, often leading to a mixture of products. The ratio of N-1 to N-2 substitution is influenced by the reaction conditions and the nature of the substituents on the indazole ring. nih.gov The presence of the 3-ol group, which can exist in tautomeric equilibrium with the 3-oxo form, further complicates the reactivity at the pyrazole nitrogens.

Oxidation and Reduction Chemistry of the Indazole Moiety

The indazole ring is generally stable to mild oxidizing and reducing agents. However, the substituents on the ring can be susceptible to these reactions. The amino group at the C-6 position can be oxidized, although this may lead to complex product mixtures or polymerization.

Reduction of the indazole ring system requires harsh conditions. More commonly, reducible functional groups attached to the ring are targeted. For instance, if a nitro group were introduced onto the ring through electrophilic substitution, it could be readily reduced to an amino group using standard methods like catalytic hydrogenation or metal/acid combinations. The 3-ol group could potentially be oxidized to a ketone under certain conditions, leading to the formation of an indazolone derivative.

Reactivity Profile of the Fluoro Substituent

The fluorine atom at the C-4 position significantly influences the chemical reactivity of the molecule.

Nucleophilic Aromatic Substitution of the Fluorine Atom

Fluorine is a poor leaving group in nucleophilic aromatic substitution (SNA) reactions compared to other halogens. libretexts.org However, SNA can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. In this compound, the benzene ring is substituted with the electron-donating amino group, which disfavors nucleophilic attack. Therefore, direct displacement of the fluorine atom by a nucleophile is expected to be challenging under standard conditions.

For nucleophilic aromatic substitution to occur at the C-4 position, the electronic character of the ring would need to be altered, for example, by the introduction of a strong electron-withdrawing group at a position ortho or para to the fluorine.

Influence of Fluorine on Indazole Ring Reactivity and Selectivity

The fluorine atom at the C-4 position has a profound electronic influence on the indazole ring. Its strong inductive electron-withdrawing effect (-I) deactivates the entire aromatic system towards electrophilic attack. However, its lone pairs can participate in resonance, leading to an electron-donating effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.org In this molecule, the C-5 position is para to the fluorine, and the C-3 position of the pyrazole ring is ortho.

The presence of fluorine can also impact the acidity of the N-H protons of the pyrazole ring and the 3-ol group, as well as the basicity of the amino group, through its inductive effect. These modifications in acidity and basicity can, in turn, affect the derivatization pathways of the molecule.

Table 2: Summary of the Influence of the Fluoro Substituent

PropertyInfluence of FluorineRationale
Electrophilic Aromatic Substitution Deactivating, Ortho-, Para-directingStrong -I effect deactivates the ring, while the +M effect directs incoming electrophiles.
Nucleophilic Aromatic Substitution DisfavoredThe electron-donating amino group counteracts the activating effect needed for SNA.
Acidity/Basicity Increases acidity of N-H and O-H, Decreases basicity of NH₂The strong -I effect of fluorine withdraws electron density, stabilizing the conjugate bases and protonated forms.

Chemical Transformations Involving the Amino Group

The amino group at the 6-position of the indazole ring is a key site for functionalization, enabling the introduction of a wide range of substituents to modulate the molecule's properties.

The primary amino group of this compound can readily undergo standard amine functionalization reactions.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with chloroacetic anhydride (B1165640) under alkaline conditions would yield an N-acylated product. mdpi.com This transformation is crucial for introducing linker moieties or pharmacologically active groups.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. A study on novel 1,3-dimethyl-6-amino indazole derivatives showcased the synthesis of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, highlighting the feasibility of introducing benzyl (B1604629) groups onto the amino nitrogen. nih.gov

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the amino group with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. bldpharm.com This method is highly versatile for creating a diverse library of N-alkylated derivatives.

Table 1: Examples of Amine Functionalization Reactions on Related Indazole Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
AcylationChloroacetic anhydride, alkaline conditionsN-acylated indazole mdpi.com
Alkylation4-Bromobenzyl bromide, baseN-benzylated indazole nih.gov
Reductive AminationAldehyde/Ketone, NaBH₃CN or NaBH₄N-alkylated indazole bldpharm.com

The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a variety of other functional groups. acs.org The diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

The resulting diazonium salt can undergo a range of transformations, including:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) can introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt can yield the corresponding fluoro derivative.

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution can replace the amino group with a hydroxyl group.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

These reactions provide a powerful toolkit for introducing a wide array of substituents onto the indazole core, further expanding its synthetic utility.

Reactivity of the Hydroxyl Group at Position 3 (Indazol-3-ol)

The hydroxyl group at the 3-position of the indazole ring, existing in equilibrium with its keto tautomer (indazol-3-one), presents another key site for derivatization.

The hydroxyl group can be functionalized through various reactions, including O-alkylation and O-acylation, to introduce different functionalities.

O-Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of 3-alkoxy-indazole derivatives. For example, the synthesis of 6-(benzyloxy)-4-fluoro-1H-indazole demonstrates the feasibility of introducing a benzyl group at the oxygen atom of a similar indazole structure. sigmaaldrich.com

O-Acylation: Acylating agents like acid chlorides or anhydrides can be used to form 3-acyloxy-indazole esters.

These derivatizations are valuable for modifying the electronic properties and biological activity of the parent molecule.

Table 2: Examples of Hydroxyl Group Derivatization on Related Indazole Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
O-AlkylationBenzyl bromide, base3-Benzyloxy-indazole derivative sigmaaldrich.comboronmolecular.com
O-AcylationAcetyl chloride, base3-Acetoxy-indazole derivativeGeneral chemical principle

Note: This table provides examples based on reactions with similar indazole structures due to the lack of specific data for this compound.

The reactivity of the 3-hydroxyindazole system is significantly influenced by the tautomeric equilibrium between the hydroxyl form (1H-indazol-3-ol) and the keto form (1H-indazol-3(2H)-one). tcichemicals.com The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the ring. This tautomerism can affect the regioselectivity of reactions. For instance, alkylation reactions can potentially occur on the N1, N2, or O3 positions, leading to a mixture of products. The specific reaction conditions often determine the major product. For example, the synthesis of 1-benzyl-1H-indazol-3-ol indicates that N-alkylation can be a competing pathway. boronmolecular.comtcichemicals.com

Formation of Organometallic Intermediates via Metalation

The indazole ring system can be subjected to metalation to form organometallic intermediates, which are powerful tools for further functionalization, particularly for carbon-carbon bond formation. Directed ortho-metalation (DoM) is a key strategy where a directing group guides the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent.

Alternatively, halogenated derivatives of this compound can be used in transition metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative could undergo Suzuki-Miyaura coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds. researchgate.netbeilstein-journals.org This approach is a cornerstone of modern synthetic chemistry for constructing complex molecules.

Spectroscopic Characterization and Structural Elucidation of 6 Amino 4 Fluoro 1h Indazol 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. mdpi.com By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. For substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers and for investigating tautomeric equilibria. mdpi.comnih.gov

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 6-Amino-4-fluoro-1H-indazol-3-ol, the aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring, H-5 and H-7, would appear as distinct signals. Due to the influence of the fluorine atom at C-4, the signal for H-5 would be expected to appear as a doublet of doublets, resulting from coupling to the adjacent H-7 and the fluorine atom. Similarly, the signal for H-7 would also be split.

Spin-spin coupling, the interaction between the magnetic moments of neighboring nuclei, causes the splitting of NMR signals into multiplets (doublets, triplets, etc.). conductscience.comlibretexts.org The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). slideshare.net For this compound, the following couplings would be anticipated:

Vicinal Coupling (³JHH): Coupling between protons on adjacent carbons, such as H-5 and H-7.

Fluorine-Proton Coupling (JHF): The fluorine at C-4 will couple with adjacent protons. The coupling constant for ³JHF (H-5) is typically significant, while the coupling over four bonds, ⁴JHF (H-7), would be smaller.

Geminal Coupling (²JHH): This type of coupling occurs between non-equivalent protons on the same carbon atom and is not applicable to the aromatic protons in this specific structure. youtube.com

The amino (-NH₂) protons and the hydroxyl (-OH) and indazole N-H protons would typically appear as broader signals that may or may not show coupling, depending on the solvent and concentration, due to chemical exchange. nih.gov The chemical shifts for protons are influenced by the electronic effects of substituents; for instance, electron-withdrawing groups like fluorine tend to shift signals downfield. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: These are estimated values based on data for related indazole derivatives. Actual values may vary.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5 6.5 - 7.0 dd ³JHH ≈ 8-9 Hz, ³JHF ≈ 10-12 Hz
H-7 7.0 - 7.5 d ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-4 Hz
-NH₂ 4.0 - 6.0 br s -
N-H 10.0 - 12.0 br s -

Carbon-13 NMR (¹³C NMR) is a powerful technique for elucidating the carbon backbone of a molecule. researchgate.net For this compound, each of the seven carbon atoms would produce a distinct signal, with its chemical shift dependent on its chemical environment. The carbon atoms directly bonded to electronegative atoms (F, N, O) will appear at lower field (higher ppm values). The C-F bond will also result in splitting of the carbon signals due to ¹³C-¹⁹F coupling, which is invaluable for assignment.

A critical application of ¹³C NMR in the study of indazole derivatives is the differentiation of tautomers. mdpi.comnih.gov this compound can exist in at least two tautomeric forms: the 3-hydroxyindazole form and the indazolin-3-one form. These forms can be distinguished because the chemical shift of the C-3 carbon is significantly different in each. In the 3-hydroxy tautomer, C-3 is part of an aromatic system and typically resonates in the 135-145 ppm range. In the indazolin-3-one tautomer, C-3 is a carbonyl carbon and its signal shifts significantly downfield to the 150-170 ppm range. researchgate.net Studies on related indazolinones have shown that the solid state may favor one tautomer, while in solution, a dynamic equilibrium between tautomers can exist. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Tautomers of this compound Note: These are estimated values based on data for related indazole derivatives.

Carbon Predicted δ (ppm) (3-Hydroxyindazole form) Predicted δ (ppm) (Indazolin-3-one form)
C-3 135 - 145 155 - 170
C-3a 115 - 125 110 - 120
C-4 150 - 160 (d, ¹JCF ≈ 240-250 Hz) 150 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-5 100 - 110 (d, ²JCF ≈ 20-25 Hz) 100 - 110 (d, ²JCF ≈ 20-25 Hz)
C-6 140 - 150 140 - 150
C-7 95 - 105 (d, ³JCF ≈ 3-5 Hz) 95 - 105 (d, ³JCF ≈ 3-5 Hz)

Nitrogen NMR provides direct information about the nitrogen atoms within a molecule. There are two NMR-active nitrogen isotopes, ¹⁴N and ¹⁵N. huji.ac.il

¹⁴N NMR: This isotope is highly abundant (99.6%), but it is a quadrupolar nucleus. This means its signals are often very broad, sometimes to the point of being unobservable in asymmetric molecular environments. huji.ac.ilwiley.com

¹⁵N NMR: This isotope has a spin of ½ and provides sharp signals, making it ideal for detailed structural analysis. wikipedia.org However, its very low natural abundance (0.37%) and lower gyromagnetic ratio make it an insensitive nucleus, often requiring isotopic enrichment or specialized techniques for detection. huji.ac.ilresearchgate.net

For indazoles, ¹⁵N NMR is particularly valuable for distinguishing between N-1 and N-2 isomers. The chemical shifts of the N-1 and N-2 atoms are markedly different between the two isomeric forms. nih.gov This technique is also highly sensitive to tautomerism. researchgate.net In the case of this compound, the ¹⁵N chemical shifts of N-1, N-2, and the amino nitrogen at C-6 would provide definitive evidence for the predominant tautomeric form in solution. rsc.org For example, the chemical shift of a pyrrole-type nitrogen (like N-1 in the 1H-tautomer) is significantly different from that of a pyridine-type nitrogen (like N-2). nih.gov

While 1D NMR provides essential data, complex structures often require 2D NMR experiments to resolve ambiguities and confirm atomic connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak between H-5 and H-7 would confirm their adjacency. nih.gov

TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond direct neighbors to all protons within a single spin system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is essential for assigning carbon signals based on their known proton assignments. For example, it would definitively link the H-5 signal to the C-5 signal. nih.govipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. ipb.pt For the target molecule, HMBC would show correlations from H-5 to carbons C-4, C-7, and C-3a, and from H-7 to C-5, C-6, and C-7a. These correlations are crucial for piecing together the entire indazole ring system and confirming the positions of the substituents. nih.gov

Solid-state NMR (SSNMR), often using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, allows for the study of molecules in their solid, non-dissolved state. This is particularly useful for characterizing different crystalline polymorphs or amorphous forms of a compound. rsc.org Furthermore, since tautomeric equilibria can be different in the solid state compared to in solution, SSNMR is a key method for determining the structure in the solid form. researchgate.netmdpi.com For this compound, ¹³C CPMAS NMR could definitively establish whether the 3-hydroxyindazole or the indazolin-3-one tautomer is present in the crystalline lattice by identifying the chemical shift of the C-3 carbon. researchgate.net ¹⁴N and ¹⁵N SSNMR can also provide valuable information on the nitrogen environments in the solid state. wiley.comandreas-brinkmann.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. rsc.org For this compound (Molecular Formula: C₇H₆FN₃O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at a calculated m/z of 168.0568, confirming the elemental composition. rsc.orguni.lu

The fragmentation pattern observed in the MS/MS spectrum provides clues about the molecule's structure. Common fragmentation pathways for protonated amino compounds involve the loss of small, stable neutral molecules. nih.gov For this compound, likely fragmentation pathways would include:

Loss of CO: A common fragmentation for phenolic or carbonyl-containing compounds, leading to a fragment ion.

Loss of H₂O: The hydroxyl group can be lost as water. nih.gov

Loss of NH₃: The amino group can be eliminated as ammonia (B1221849). nih.gov

Loss of HCN or N₂: The indazole ring itself can fragment, often involving the loss of nitrogen-containing species.

The specific fragmentation pattern can help confirm the presence and location of the functional groups on the indazole core. researchgate.net For example, the fragmentation of related isobaric amino acids can be differentiated by their characteristic product ions, a principle that applies to the structural elucidation of other complex molecules. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. The molecular formula of this compound is C7H6FN3O, with a predicted monoisotopic mass of 167.04948 Da. uni.lu HR-MS analysis provides experimental m/z values that can be compared to the theoretical values for various adducts of the parent molecule, confirming its elemental composition.

The predicted collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape in the gas phase, can also be calculated for different adducts. These predictions, often derived from computational methods, serve as a valuable reference for experimental ion mobility-mass spectrometry studies.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/zPredicted CCS (Ų)
[M+H]+168.05676128.5
[M+Na]+190.03870140.7
[M-H]-166.04220127.5
[M+NH4]+185.08330148.1
[M+K]+206.01264135.3
[M+H-H2O]+150.04674121.7
[M+HCOO]-212.04768150.0
[M+CH3COO]-226.06333142.0
[M+Na-2H]-188.02415135.2
[M]+167.04893125.3
[M]-167.05003125.3

Data is based on computational predictions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds and to identify them in complex mixtures. For this compound, LC-MS analysis would typically involve separating the compound from any starting materials, byproducts, or impurities on a chromatographic column, followed by its detection and identification by the mass spectrometer. bldpharm.com

LC-MS/MS, or tandem mass spectrometry, provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is often unique to a particular molecule and can be used to confirm its identity. While specific experimental LC-MS data for this compound is not publicly available, commercial suppliers often provide such data upon request to certify the purity of their products. bldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different vibrational modes. For this compound, the IR spectrum would be expected to show characteristic bands for the N-H, O-H, C=O, C-F, and C=C bonds.

In related amino-substituted heterocyclic compounds, the N-H stretching vibrations of the amino group typically appear in the region of 3225-3280 cm⁻¹. scielo.br The stretching vibrations of the peptide carbonyl group (Amide I) are expected between 1700-1600 cm⁻¹, while the Amide II band, associated with N-H bending and C-N stretching, is found in the 1600-1500 cm⁻¹ region. scielo.br The C-F stretching vibration would likely be observed in the fingerprint region of the spectrum.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For the parent 1H-indazole molecule, surface-enhanced Raman spectroscopy (SERS) has been used to study its adsorption on silver surfaces. nih.gov The interpretation of the SERS data, aided by DFT calculations, suggests that 1H-indazole interacts with the silver surface via its nitrogen atoms and the π-system of the ring, with the molecular plane assuming a tilted orientation. nih.gov For this compound, Raman spectroscopy could provide insights into the vibrational modes of the indazole ring system and the influence of the amino and fluoro substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the conjugation and electronic structure of the molecule.

Studies on substituted 2H-indazoles have shown that their photophysical properties are influenced by the solvent environment. researchgate.net The electronic absorption and emission spectra of these compounds have been investigated both experimentally and computationally. researchgate.netacs.org For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the substituted indazole chromophore. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further information about its electronic properties and potential applications in fluorescence-based assays.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be used to calculate the electron density map and, subsequently, the positions of the atoms in the crystal lattice.

While a crystal structure for this compound is not currently available in the public domain, the crystal structures of several related indazole derivatives have been reported. For example, the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione reveals that the fused five- and six-membered rings of the indazole system are nearly planar. nih.gov In the crystal, molecules are often connected through hydrogen bonds, forming dimers or more extended three-dimensional networks. nih.gov A hypothetical crystal structure of this compound would likely exhibit similar planarity of the indazole core and intermolecular hydrogen bonding involving the amino and hydroxyl groups.

Chromatographic Separation Techniques for Purity and Isolation

The purification and isolation of this compound and its derivatives are critical steps to ensure the quality and integrity of the compound for spectroscopic analysis and further applications. Chromatographic techniques are paramount in achieving high purity by separating the target compound from starting materials, byproducts, and isomers. The choice of chromatographic method depends on the scale of the separation, the physicochemical properties of the compounds, and the required purity level.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of indazole derivatives due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed for the purity assessment of these relatively polar compounds.

Research Findings: In the analysis of indazole derivatives, a common approach involves the use of a C18 reversed-phase column. For instance, the purity of a series of (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole derivatives was determined using a Kromasil C18 column (4.6 mm × 250 mm, 5 μm). nih.gov This indicates that such stationary phases are effective in retaining and separating indazole compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often run in a gradient to ensure the efficient elution of all components.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles applied to other indazole derivatives would be applicable. The presence of the amino and hydroxyl groups increases the polarity of the molecule, while the fluorinated benzene ring adds a degree of hydrophobicity. A typical analytical HPLC method would likely utilize a C18 column with a mobile phase gradient of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile. Preparative HPLC would use a similar methodology but on a larger column with a higher flow rate to isolate larger quantities of the pure compound.

Table 1: Illustrative Analytical HPLC Conditions for Indazole Derivatives

ParameterCondition
Column Kromasil C18, 5 µm, 4.6 x 250 mm nih.gov
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Column Chromatography

For larger-scale purification, column chromatography is the method of choice. It is a versatile and cost-effective technique for isolating grams to kilograms of a target compound.

Research Findings: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatographic purification of indazole derivatives. The separation is based on the differential adsorption of the compounds onto the silica surface. The choice of eluent is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute the less polar impurities and then the more polar target compound.

In the synthesis of various indazole-3-carboxamide derivatives, the final products were purified by column chromatography using a step gradient of 0-5% methanol in chloroform. derpharmachemica.com Similarly, in the synthesis of 2-phenyl-2H-indazole derivatives, the crude product was purified by column chromatography with a mobile phase of hexane-ethyl acetate (90:10). mdpi.com For the purification of (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole, the filtrate was concentrated and purified by column chromatography. nih.gov These examples demonstrate the utility of silica gel chromatography in isolating indazole-based compounds. For this compound, a mobile phase system such as dichloromethane/methanol or ethyl acetate/hexane would likely be effective.

Table 2: General Column Chromatography Conditions for Indazole Derivative Purification

ParameterCondition
Stationary Phase Silica Gel (200-300 mesh) organic-chemistry.org
Eluent System Hexane/Ethyl Acetate or Dichloromethane/Methanol
Gradient Step or linear gradient of increasing polarity
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For indazole derivatives, GC can be used for purity assessment and identification of impurities, especially if they are amenable to volatilization without decomposition.

Research Findings: While direct GC analysis of this compound might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase volatility. For instance, the hydroxyl and amino groups could be silylated. The analysis of halogenated compounds by GC-MS is a well-established technique. In a study on mixed halogenated dibenzo-p-dioxins and dibenzofurans, GC tandem mass spectrometry (GC-MS/MS) was used for sensitive and selective identification. nih.gov This highlights the capability of GC-MS to analyze halogenated aromatic compounds. A method for analyzing chlorinated indazoles involved the formation of their trimethylsilyl (B98337) derivatives prior to gas chromatographic analysis. google.com

Table 3: Hypothetical GC-MS Conditions for Derivatized this compound

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min hold), ramp at 10 °C/min to 300 °C (10 min hold)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Other Techniques

Recrystallization: For the purification of substituted indazole isomers, recrystallization from a mixed solvent system has been presented as a scalable alternative to column chromatography. google.com This method relies on the differential solubility of the isomers in a given solvent system at different temperatures.

Preparative Thin-Layer Chromatography (PTLC): For the purification of small quantities of material, preparative TLC can be employed. In the synthesis of some indazole derivatives, crude products were purified by this method. nih.gov

Computational and Theoretical Studies on 6 Amino 4 Fluoro 1h Indazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties with a high degree of accuracy. For 6-Amino-4-fluoro-1H-indazol-3-ol, these calculations can reveal details about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

A representative example of data obtained from DFT calculations on a related indazole derivative is shown in the table below. This data showcases the types of energetic parameters that can be calculated.

ParameterValue (Hartree)
Total Energy-588.XXXX
Electronic Energy-850.XXXX
Nuclear Repulsion Energy262.XXXX

Note: The data in this table is illustrative for a substituted indazole and not specific to this compound.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a measure of the molecule's chemical stability and reactivity.

Theoretical analyses on various heterocyclic compounds have been performed using DFT to determine these frontier orbital energies and the associated energy gap dntb.gov.ua. A smaller energy gap generally implies higher reactivity. For this compound, a similar analysis would provide valuable information about its kinetic stability and electrical transport properties.

The following table presents typical HOMO-LUMO energy values for a substituted indazole derivative as an example of what such a computational analysis would yield.

Molecular OrbitalEnergy (eV)
HOMO-6.XXXX
LUMO-1.XXXX
Energy Gap (ΔE)5.XXXX

Note: The data in this table is illustrative for a substituted indazole and not specific to this compound.

Characterization of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For novel indazole derivatives, MEP surface calculations have been used to identify reactive areas of the molecule dntb.gov.ua. A similar characterization for this compound would highlight the regions of high and low electron density, providing insights into its intermolecular interactions and chemical reactivity.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. This method has been systematically investigated for predicting ¹⁵N NMR chemical shifts and has proven effective in identifying correct regio-isomers, tautomers, and protonation states in solution rsc.org. The GIAO method has also been successfully applied to the calculation of ¹⁹F NMR chemical shifts for various fluorinated aromatic compounds researchgate.netnih.govnih.gov.

For this compound, GIAO calculations could predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. Comparing these theoretical shifts with experimental data would provide strong evidence for the proposed molecular structure. The accuracy of these predictions can be high, with deviations from experimental values often being minimal nih.gov.

An example of a data table comparing experimental and calculated chemical shifts for a fluorinated heterocyclic compound is shown below.

AtomExperimental δ (ppm)Calculated δ (ppm)
H17.XX7.XX
C4140.XX141.XX
F5-120.XX-119.XX
N7250.XX252.XX

Note: The data in this table is illustrative for a fluorinated heterocyclic compound and not specific to this compound.

Computational Prediction of Vibrational Frequencies (IR/Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT and involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency.

While specific vibrational frequency predictions for this compound have not been reported in the searched literature, the methodology is well-established for a wide range of molecules arxiv.orgnih.govresearchgate.net. It is a common practice to scale the calculated frequencies by a factor to account for anharmonicity and other systematic errors in the calculations huntresearchgroup.org.uk. Such a computational analysis would aid in the assignment of experimental IR and Raman bands of this compound.

A sample data table of calculated and experimental vibrational frequencies for a related organic molecule is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν134503430N-H stretch
ν216401635C=O stretch
ν315801575C=C stretch
ν412501245C-N stretch

Note: The data in this table is illustrative for a substituted organic molecule and not specific to this compound.

Theoretical Investigation of Tautomeric Equilibria and Relative Stabilities

The indazole ring system is characterized by the presence of two nitrogen atoms, which allows for the existence of different tautomeric forms. The tautomeric equilibrium between the 1H- and 2H-indazoles has been a subject of thorough investigation from both theoretical and synthetic perspectives. austinpublishinggroup.com Theoretical calculations have shown that for most indazole derivatives, the 1H-tautomer is generally more stable than the 2H-tautomer. austinpublishinggroup.com For this compound, the principal tautomers of interest are the 1H and 2H forms, as well as the keto-enol tautomerism involving the hydroxyl group at the 3-position.

Computational studies, typically employing density functional theory (DFT) methods, are instrumental in determining the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, a quantitative measure of their relative populations at equilibrium can be obtained.

Table 1: Calculated Relative Stabilities of this compound Tautomers

Tautomer Structure Relative Energy (kcal/mol)
1H-Indazol-3-ol 0.00
2H-Indazol-3-ol +2.5
1H-Indazol-3(2H)-one +5.8
2H-Indazol-3(1H)-one +7.2

Note: The structures and relative energies are illustrative and based on general principles of indazole tautomerism. Specific computational data for this compound is not available in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transformation pathways and the energetics of these processes.

The synthesis of indazole derivatives can proceed through various routes, and computational chemistry can help in understanding the intricacies of these synthetic transformations. For instance, the reaction of NH-indazoles with formaldehyde in an aqueous hydrochloric acid medium has been studied theoretically. acs.org Such studies can map out the potential energy surface of the reaction, identifying the intermediates and transition states involved. acs.org While specific studies on the synthesis of this compound are not detailed in the literature, analogous computational studies on related indazoles provide a framework for understanding its formation. acs.org

A key aspect of elucidating reaction mechanisms is the identification and characterization of transition states. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Computational methods can be used to locate the transition state structure and calculate its energy, which in turn provides the energy barrier for the reaction.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Step in Indazole Synthesis

Reaction Step Reactant(s) Product(s) Transition State Energy (kcal/mol) Energy Barrier (kcal/mol)
Cyclization 2-aminobenzonitrile derivative 3-aminoindazole 35.2 15.8
Aromatization Dihydroindazole intermediate Indazole 28.7 8.2

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

Molecular Modeling and Docking Studies for Molecular Interactions

The indazole scaffold is a prominent feature in many biologically active compounds, particularly as kinase inhibitors. nih.govresearchgate.netnih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

For this compound, molecular docking studies could be employed to investigate its potential as a kinase inhibitor. The aminoindazole moiety is known to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. nih.gov Docking simulations can provide insights into the binding affinity and selectivity of the compound for different kinases.

Table 3: Representative Molecular Docking Results of an Indazole-based Kinase Inhibitor

Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
PLK4 4JXF -9.8 Glu-90, Cys-92 2
FLT3 4RT7 -8.5 Cys-694, Asp-829 3
PDGFRα 3Q4G -8.2 Cys-677, Asp-836 2

Note: This table presents representative data for indazole-based kinase inhibitors to illustrate the outcomes of molecular docking studies. nih.govnih.gov

Advanced Research Applications of 6 Amino 4 Fluoro 1h Indazol 3 Ol and Its Derivatives in Chemical Biology and Materials Science

Role as a Chemical Probe or Scaffold in Molecular Recognition Studies

The structural features of 6-Amino-4-fluoro-1H-indazol-3-ol, including its aromatic system, hydrogen bond donors and acceptors, and the presence of a fluorine atom, make it an attractive core for designing molecules that can selectively interact with biological targets and metal ions.

Design of Ligands in Coordination Chemistry

The indazole core is a versatile building block in coordination chemistry. The nitrogen atoms of the pyrazole (B372694) ring can effectively coordinate with a variety of metal ions. Research has demonstrated the coordination behavior of indazole derivatives with metals such as copper(II), cobalt(II), silver(I), palladium(II), gold(I), and rhodium(I). rsc.orgtandfonline.comrsc.org For instance, 4,5,6,7-tetrahydro-1H-indazole has been shown to form complexes with different geometries, including square planar and distorted octahedral, depending on the metal and counter-ions involved. tandfonline.comresearchgate.net

Furthermore, indazole-derived N-heterocyclic carbenes (NHCs), known as indazolin-3-ylidenes, have been identified as strongly donating ligands. rsc.orgrsc.org These "Indy" ligands form stable complexes with Pd(II), Au(I), and Rh(I), which have potential applications in catalysis. rsc.orgrsc.org The 6-amino and 4-fluoro substituents on the 1H-indazol-3-ol scaffold can be used to fine-tune the electronic properties and steric hindrance of the resulting ligands, potentially leading to complexes with novel catalytic activities or material properties. The ability to modify the indazole ring allows for the systematic study of ligand effects in coordination compounds.

Exploration as a Scaffold for D-Amino Acid Oxidase (DAAO) Inhibitors

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids and is a therapeutic target for neurological disorders. While direct studies on this compound are limited, related 1H-indazol-3-ol derivatives have been investigated as potential DAAO inhibitors. The core indazol-3-ol structure serves as a key pharmacophore for interacting with the active site of the DAAO enzyme. The exploration of various substituents on this scaffold aims to enhance potency and selectivity. The presence of the 6-amino and 4-fluoro groups on the specified compound provides vectors for further chemical modification to optimize binding affinity and pharmacokinetic properties, making it a promising, albeit underexplored, scaffold for novel DAAO inhibitors.

Development of Inhibitors for Nitric Oxide Synthase (NOS) Isoforms

Nitric Oxide Synthase (NOS) has three main isoforms (nNOS, eNOS, and iNOS), and selective inhibition of these isoforms is a key goal in treating various diseases. The indazole skeleton has proven to be a crucial element for NOS inhibition. nih.gov Research into fluorinated indazoles has shown that the introduction of fluorine atoms into the aromatic ring can significantly increase inhibitory potency and selectivity for the inducible NOS (iNOS) and neuronal NOS (nNOS) isoforms. nih.govebi.ac.ukresearchgate.net

For example, studies on a series of fluorinated indazoles revealed that compounds like 4,5,6,7-tetrafluoro-3-methyl-1H-indazole could inhibit both nNOS and iNOS. nih.gov Notably, increasing the fluorination of the aromatic ring was suggested as a promising strategy for developing selective NOS inhibitors. nih.gov The 4-fluoro substitution in this compound aligns with this strategy, suggesting its potential as a starting point for designing potent and selective NOS inhibitors. The 6-amino group offers a site for further derivatization to enhance selectivity among the NOS isoforms.

Table 1: Inhibition of NOS Isoforms by Fluorinated Indazole Derivatives

Compound Structure nNOS Inhibition (%) iNOS Inhibition (%)
4,5,6,7-tetrafluoro-3-methyl-1H-indazole 63% 83%

Data sourced from a study on fluorinated indazoles as NOS inhibitors. nih.gov

Design of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in cancer immunotherapy as it contributes to tumor immune escape. The indazole scaffold is a recognized platform for developing IDO1 inhibitors. nih.govresearchgate.netnih.gov A study focused on 6-substituted aminoindazole derivatives demonstrated their potential as both IDO1 inhibitors and cytotoxic agents. nih.gov In this research, the 6-amino group served as a crucial anchor for derivatization.

One of the synthesized compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity in human colorectal cancer cells and was found to suppress IDO1 protein expression. nih.gov Docking studies from a related project suggested that the 6-amino group of the indazole scaffold can form a hydrogen bond with the heme propionate (B1217596) in the IDO1 active site. researchgate.net This highlights the importance of the 6-amino functionality present in this compound for the rational design of new IDO1 inhibitors. Furthermore, research on 4,6-substituted-1H-indazoles has led to the discovery of potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another important enzyme in tryptophan metabolism. nih.gov

Table 2: Anti-proliferative Activity of a 6-Substituted Aminoindazole Derivative

Compound Cell Line (Human Colorectal Cancer) IC₅₀ (µM)

IC₅₀ represents the concentration causing 50% inhibition of cell growth. nih.gov

Structural Insights for CFTR Potentiator or Inhibitor Development

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and its dysfunction leads to cystic fibrosis. Research has shown that certain indazole compounds can act as inhibitors of the CFTR-Cl(-) current. nih.gov Specifically, lonidamine, which is 1-(2,4-dichlorobenzyl)-indazole-3-carboxylic acid, and its analogue were found to block the CFTR channel. nih.gov

These findings indicate that the indazole scaffold can interact with this ion channel. At low concentrations, these compounds act as open-channel blockers, while at higher concentrations, they also affect the gating mechanism of CFTR. nih.gov This dual activity suggests that the indazole core provides a valuable framework for developing new pharmacological tools to study CFTR function. The specific substitutions on this compound could be systematically modified to explore the structure-activity relationship for CFTR modulation, potentially leading to the development of novel potentiators or inhibitors for therapeutic use.

Contributions to Novel Synthetic Methodologies and Reagent Development

The growing interest in indazole derivatives for pharmaceutical and material science applications has spurred the development of new and efficient synthetic methods. nih.govorganic-chemistry.org Traditional methods are being supplemented by modern techniques that offer greater efficiency, selectivity, and functional group tolerance.

Recent advances include palladium-catalyzed intramolecular C-H amination of hydrazones and rhodium-catalyzed C-H activation and C-N/N-N coupling reactions. nih.gov The synthesis of 1H-indazoles from the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst has also been reported. rsc.org An efficient method for the selective N1-alkylation of indazoles using various alpha-halo compounds has been described, which is crucial for creating diverse libraries of derivatives. nih.gov

Furthermore, the use of 1H-indazole N-oxides has emerged as a practical strategy for the selective C3-functionalization of the indazole ring, allowing for the introduction of a wide range of functional groups. researchgate.net These evolving synthetic methodologies are critical for accessing novel derivatives of this compound, enabling a more thorough exploration of their potential in various research applications. The development of scalable and versatile synthetic routes will undoubtedly accelerate the discovery of new indazole-based molecules with tailored properties. researchgate.net

Catalytic Roles of Derivatives (e.g., Rh(III)-catalyzed reactions)

While specific catalytic applications for derivatives of this compound are not yet broadly reported, the indazole core is a known participant in advanced organometallic catalysis. The nitrogen atoms in the pyrazole ring of indazole can act as directing groups in transition-metal-catalyzed reactions, particularly those involving C-H activation.

Rhodium(III)-catalyzed reactions are a prime example where indazole derivatives have proven useful. These catalysts can mediate the synthesis of complex indazole structures through intramolecular C-H/C-H cross-coupling or annulation reactions. nih.govrsc.org For instance, Rh(III) catalysts have been used to construct functionalized 1H-indazoles from readily available starting materials like aldehyde phenylhydrazones. nih.gov In these processes, the indazole or a precursor containing a directing group coordinates to the rhodium center, facilitating the selective activation of otherwise inert C-H bonds to form new carbon-carbon or carbon-heteroatom bonds. acs.orgmdpi.com The azo group in azobenzenes, for example, can direct a Rh(III)-catalyzed C-H bond addition to aldehydes, leading to the efficient, one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov

Given this precedent, derivatives of this compound are promising candidates for future development as ligands or directing groups in catalysis. The amino group could be modified to enhance its coordinating ability, potentially leading to novel catalytic transformations.

Precursors for the Synthesis of Diverse Complex Molecules

The 3-aminoindazole framework, a key feature of this compound, is recognized as a "privileged structure" in medicinal chemistry. This means it is a recurring motif in biologically active compounds, making its derivatives valuable precursors for the synthesis of complex molecules and pharmaceuticals.

A practical and efficient method for synthesizing these crucial 3-aminoindazole cores involves the reaction of nitriles with hydrazines, which has been developed to overcome previous limitations and allows for the creation of a wide array of functionalized derivatives. rsc.org This accessibility makes them foundational building blocks for more intricate molecular architectures. The strategic placement of substituents, such as the fluoro and amino groups in the target compound, allows for regioselective modifications, enabling the construction of highly specific and potent molecules. For example, various 6-substituted aminoindazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing significant anti-proliferative activity. nih.gov

Precursor ClassSynthetic TransformationResulting Complex MoleculeSignificance
3-Aminoindazoles Multi-step organic synthesisBiologically active agents (e.g., enzyme inhibitors)The core scaffold is essential for molecular recognition and biological activity.
6-Substituted Aminoindazoles Chemical derivatization and biological screeningPotential anticancer agentsDemonstrates the utility of the indazole scaffold in drug discovery. nih.gov
Nitrile & Hydrazine (B178648) Precursors Base-mediated cyclizationFunctionalized 3-AminoindazolesProvides a rapid and versatile route to key synthetic intermediates. rsc.org

This table summarizes the role of aminoindazole derivatives as precursors in the synthesis of complex molecules.

Potential Applications in Advanced Materials Science

The unique combination of a fluorinated aromatic system and reactive functional groups in this compound suggests significant potential for its derivatives in materials science. The indazole ring itself is a robust chromophore, and the fluorine atom can be used to fine-tune the electronic and photophysical properties of a material.

Integration into Fluorescent Probe Design

Fluorinated indazole derivatives are attractive candidates for the design of fluorescent probes and optoelectronic materials. The indazole structure is a powerful chromophore, and its high degree of conjugation makes it suitable for applications in dye-sensitized solar cells (DSSCs) and as an electronically active material. ossila.com

The pyrazole moiety within the indazole allows it to coordinate with metal centers, such as iridium, to form phosphorescent complexes that can act as triplet photosensitizers. ossila.com The fluorine atom plays a crucial role by modifying the molecule's energy gap, which is a key parameter in designing fluorescent materials with specific emission wavelengths. Furthermore, the amino group offers a site for attaching the probe to other molecules or for modulating its sensing behavior. Theoretical studies on other heterocyclic systems have shown that the introduction of amino groups can significantly influence photophysical properties, which is a promising indicator for future indazole-based probes. nih.gov The development of N-aryl-2H-indazoles through Rh(III)-catalysis has also yielded a new class of readily prepared fluorophores. acs.orgnih.gov

Feature of Fluorinated IndazolesRole in Fluorescent Probe DesignReference
Indazole Core Acts as a powerful chromophore unit. ossila.com
Coordination Ability The pyrazole part of the molecule can bind to metal centers (e.g., Iridium) to form photosensitizers. ossila.com
Fluorine Substituent Helps to tune the electronic energy gap of the molecule, influencing emission color. ossila.com
Amino Group Provides a reactive handle for conjugation or can be used to modulate sensing properties.

This table highlights the key features of fluorinated indazoles that make them suitable for designing fluorescent probes.

Theoretical Exploration in Polymeric Materials or Functional Coatings

The structure of this compound makes its derivatives theoretically promising monomers for the creation of advanced polymers and functional coatings. The presence of two reactive sites—the amino group and the hydroxyl group—allows for participation in various polymerization reactions, such as the formation of polyamides, polyurethanes, or polyesters.

Incorporating the rigid and planar fluorinated indazole unit into a polymer backbone could impart several desirable properties:

Thermal Stability: Aromatic heterocyclic units are known to enhance the thermal resistance of polymers.

Chemical Resistance: The fluorine atom can increase the material's resistance to chemical attack and improve its hydrophobic properties.

Optoelectronic Properties: The inherent chromophoric nature of the indazole core could lead to polymers with interesting optical or electronic functionalities, suitable for use in organic electronics like OLEDs or as specialized coatings that respond to light.

While specific research into polymers derived from this compound is still a nascent field, the fundamental principles of polymer chemistry suggest that it is a fertile ground for theoretical exploration and future experimental work.

Future Perspectives and Emerging Research Directions

Discovery of Unprecedented Synthetic Routes

While traditional methods for indazole synthesis exist, the future lies in developing more efficient, selective, and sustainable routes to 6-Amino-4-fluoro-1H-indazol-3-ol and its analogs. Current strategies often involve multi-step processes that may result in mixtures of isomers and require costly starting materials. chemrxiv.org Emerging research is likely to focus on novel synthetic methodologies that overcome these limitations.

Future synthetic explorations could include:

Novel Cyclization Strategies: Research into transition-metal-catalyzed or organophosphorus-mediated reductive cyclization reactions could provide new pathways to the indazole ring system. chemrxiv.orgnih.gov For instance, developing a regioselective cyclization of a substituted fluorobenzonitrile with hydrazine (B178648) could offer a more direct and economical route to the desired product, minimizing the formation of unwanted isomers. chemrxiv.org

Flow Chemistry Synthesis: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Adapting or designing a synthetic route for this compound that is amenable to flow chemistry could be a significant step towards its large-scale, economical production.

Application of Cutting-Edge Spectroscopic Characterization Techniques

Thorough characterization is critical to understanding the structure, purity, and behavior of this compound. While standard techniques like NMR and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights into its complex structural features. bldpharm.com The potential for tautomerism (keto-enol forms) in the indazol-3-ol ring makes these advanced analyses particularly crucial.

Future characterization efforts should leverage:

Advanced Mass Spectrometry: Techniques such as Collision Cross Section (CCS) prediction, which can be calculated using tools like CCSbase, provide information about the ion's size and shape in the gas phase, offering an additional dimension of characterization beyond a simple mass-to-charge ratio. uni.lu

Solid-State NMR (ssNMR): To unambiguously determine the dominant tautomeric form in the solid state and to study intermolecular interactions within the crystal lattice, ssNMR would be an invaluable tool.

Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy (TEM), EELS can provide quantitative chemical information at a high spatial resolution, which could be used to analyze the elemental composition and bonding environments within novel formulations or composite materials incorporating the compound. arxiv.org

Table 1: Predicted Mass Spectrometry and Collision Cross Section Data for this compound

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺168.05676128.5
[M+Na]⁺190.03870140.7
[M-H]⁻166.04220127.5
[M+K]⁺206.01264135.3

Data sourced from computational predictions. uni.lu

Advancing Computational Chemistry for Deeper Mechanistic Insights

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. researchgate.net For this compound, these methods can provide profound insights into its electronic structure, reactivity, and potential biological interactions, guiding future synthetic and application-focused studies.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the relative stabilities of the different tautomers of the indazol-3-ol ring, understand the regioselectivity of substitution reactions, and analyze spectroscopic data. beilstein-journals.org Such calculations can elucidate the mechanistic pathways of synthetic reactions, for example, by modeling the transition states in cyclization reactions. chemrxiv.orgbeilstein-journals.org

Molecular Docking and Dynamics: To explore its potential as a pharmacophore, molecular docking studies can predict how this compound and its derivatives might bind to biological targets like protein kinases. nih.gov Subsequent molecular dynamics simulations can then assess the stability of these predicted binding modes over time.

Structure-Activity Relationship (SAR) Modeling: As derivatives are synthesized and tested, computational tools can be used to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models help to identify the key structural features responsible for biological activity, accelerating the design of more potent and selective compounds.

Strategic Diversification of Chemical Derivatization

The true potential of this compound lies in its use as a scaffold for creating diverse libraries of new chemical entities. The presence of three distinct functional handles—the C6-amino group, the N1/N2 positions of the indazole ring, and the C3-hydroxyl group—allows for a wide range of chemical modifications. nih.gov

Table 2: Potential Derivatization Strategies for this compound

Reaction SitePotential ModificationRationale / Potential ApplicationSupporting Evidence from Indazole Chemistry
C6-Amino GroupAcylation, Sulfonylation, Reductive AminationModulate solubility, introduce new interaction points for biological targets.Amide derivatives of indazoles are explored as kinase inhibitors. nih.gov
Indazole Nitrogen (N1/N2)Alkylation, ArylationExplore regioselective effects on biological activity; N-substituted indazoles are common in approved drugs. beilstein-journals.orgStudies show that regioselective alkylation at N1 or N2 can be controlled by reaction conditions. beilstein-journals.org
C3-Hydroxyl/Oxo GroupO-Alkylation, Conversion to C3-Amine or C3-AmideThe 3-position is crucial for kinase hinge-binding; amination can create key hydrogen bonding interactions. acs.orgmdpi.com3-Aminoindazoles are key intermediates for potent drugs like Lenacapavir. chemrxiv.org
Aromatic RingFurther Halogenation or C-H ActivationFine-tune electronic properties and metabolic stability.Poly-substituted indazoles are synthesized to optimize biological activity. nih.gov

Integration into Multicomponent and High-Throughput Reaction Platforms

To accelerate the discovery of new applications, this compound should be integrated into modern drug discovery platforms. Multicomponent reactions (MCRs) and high-throughput screening (HTS) are powerful strategies for rapidly generating and evaluating large libraries of compounds. nih.govnih.gov

Multicomponent Reactions (MCRs): This compound is an ideal candidate for use in MCRs, where three or more reactants combine in a single pot to form a complex product. nih.gov For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or the entire scaffold could be incorporated into the synthesis of other fused heterocyclic systems like pyranopyrazoles. researchgate.net This approach offers a highly efficient way to build molecular complexity and explore vast chemical spaces. researchgate.net

High-Throughput Screening (HTS): By synthesizing a focused library of derivatives based on the strategies outlined in section 7.4, HTS campaigns can be employed to rapidly screen for activity against a wide range of biological targets, such as kinases, ion channels, or metabolic enzymes. nih.govacs.org The indazole core is a "privileged structure" known to interact with many target classes, making this a promising avenue for discovering novel biological functions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-amino-4-fluoro-1H-indazol-3-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Base the synthesis on analogous indazole derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for indazole derivatives (30% yield under nitrogen with CuI in PEG-400:DMF) .
  • Step 2 : Optimize fluorination using electrophilic fluorinating agents (e.g., Selectfluor) at low temperatures to avoid side reactions .
  • Step 3 : Protect the hydroxyl (-OH) and amino (-NH2) groups during synthesis to prevent undesired interactions. Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups, as seen in related indazole syntheses .
    • Key Considerations : Monitor reaction progress via TLC (e.g., Rf = 0.49 in 70:30 EtOAc:hexanes) and confirm purity via HPLC (>98%) .

Q. How should researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR : Compare 1H/13C NMR shifts with structurally similar compounds. For example, 6-Bromo-1H-indazol-4-amine shows aromatic proton shifts at δ 7.11–8.62 ppm in DMSO-d6 . Fluorine incorporation can be confirmed via 19F NMR.
  • Mass Spectrometry : Use HRMS (e.g., FAB-HRMS m/z 335.1512 [M+H]+ for an indole analog) .
  • Elemental Analysis : Validate C, H, N composition (e.g., ±0.4% deviation) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The compound is light-sensitive; store at 2–8°C in amber vials under inert gas (N2/Ar) .
  • Decomposition Risks : Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the indazole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Case Study : Conflicting aromatic proton shifts may arise from tautomerism or solvent effects. For example, DMSO-d6 vs. CDCl3 can alter δ values by 0.2–0.5 ppm.
  • Solution : Perform variable-temperature NMR to identify tautomeric equilibria . Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies improve the low yield (<30%) observed in the synthesis of this compound?

  • Optimization Approaches :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., from 18 h to 1 h at 120°C) .
  • Screen catalysts: Pd/C or Ni-based catalysts may enhance coupling efficiency for halogenated intermediates .
    • Yield Data :
ConditionYield (%)Reference
Conventional heating30[1]
Microwave-assisted45[18]

Q. How to design in vitro bioactivity studies for this compound in kinase inhibition or antioxidant pathways?

  • Experimental Design :

  • Kinase Assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., FLT3, JAK2) at 10 µM compound concentration .
  • Antioxidant Activity : Measure ROS scavenging in H2O2-stressed cell lines (e.g., SH-SY5Y) via DCFDA fluorescence .
    • Positive Controls : Compare with known inhibitors like imatinib (kinases) or ascorbic acid (antioxidants) .

Q. What computational methods predict the regioselectivity of fluorination in this compound?

  • Approach :

  • Use density functional theory (DFT) to calculate Fukui indices for electrophilic fluorination sites .
  • Molecular docking (AutoDock Vina) can model interactions with fluorinating agents .
    • Validation : Compare predicted vs. experimental 19F NMR shifts (error margin < 5 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for this compound analogs?

  • Root Causes :

  • Variability in assay conditions (e.g., cell line heterogeneity, serum concentration) .
  • Impurity-driven false positives (e.g., residual Pd in catalytic reactions) .
    • Mitigation :
  • Standardize protocols (e.g., NIH/3T3 cells for cytotoxicity) .
  • Validate purity via orthogonal methods (HPLC + HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.